![molecular formula C13H27NOSi B14559956 4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine CAS No. 61859-75-4](/img/structure/B14559956.png)
4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine typically involves the reaction of morpholine with a trimethylsilyl-substituted alkene. One common method is the hydrosilylation of an alkyne with a trimethylsilyl group, followed by the addition of morpholine. The reaction conditions often include the use of a catalyst, such as platinum or palladium, and may require specific temperatures and pressures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction can produce alkanes or other hydrocarbons .
Scientific Research Applications
4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism of action of 4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The morpholine ring can interact with biological molecules, potentially influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)morpholine: This compound shares the trimethylsilyl and morpholine components but lacks the hex-3-en-1-yl group.
Hex-3-en-1-ylmorpholine: Similar to 4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine but without the trimethylsilyl group.
Uniqueness
This compound is unique due to the combination of the trimethylsilyl group and the morpholine ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
61859-75-4 |
|---|---|
Molecular Formula |
C13H27NOSi |
Molecular Weight |
241.44 g/mol |
IUPAC Name |
trimethyl(6-morpholin-4-ylhex-3-en-2-yl)silane |
InChI |
InChI=1S/C13H27NOSi/c1-13(16(2,3)4)7-5-6-8-14-9-11-15-12-10-14/h5,7,13H,6,8-12H2,1-4H3 |
InChI Key |
JDZLWENYJZWXME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCCN1CCOCC1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


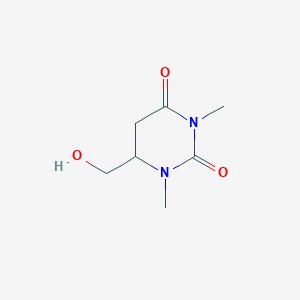
![Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]-](/img/structure/B14559877.png)
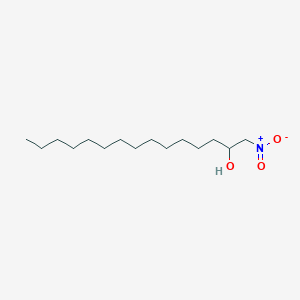
![1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole](/img/structure/B14559902.png)

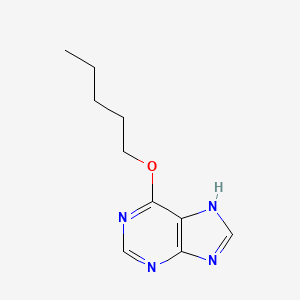

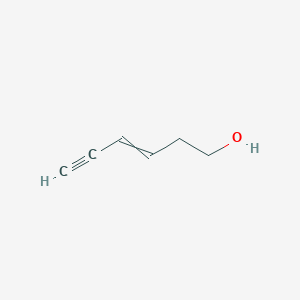
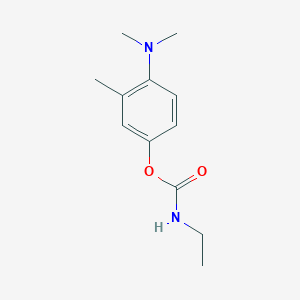
![4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate](/img/structure/B14559931.png)
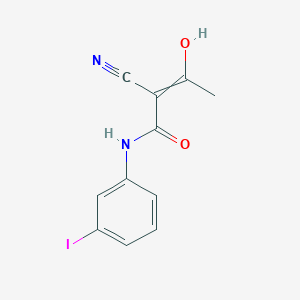
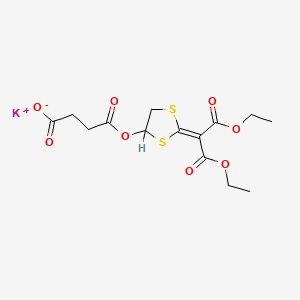
![4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B14559953.png)
![Methyl 2-[(3-nitrophenyl)acetyl]benzoate](/img/structure/B14559973.png)
